Nafamostat - 81525-10-2

Nafamostat

Catalog Number: EVT-318395
CAS Number: 81525-10-2
Molecular Formula: C19H17N5O2
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nafamostat mesylate is a synthetic serine protease inhibitor, playing a significant role in various scientific research areas. It is classified as a broad-spectrum protease inhibitor due to its ability to inhibit a wide range of proteases, including trypsin, plasmin, thrombin, pancreatic kallikrein, Clr and Cls. [, ] This wide inhibitory spectrum makes nafamostat mesylate a valuable tool in investigating the roles of these proteases in various biological processes.

Future Directions
  • Optimizing Drug Delivery: Developing novel formulations and delivery methods, such as inhalation or oral formulations, to enhance its efficacy and bioavailability in treating respiratory infections. [, ]
  • Exploring Synergistic Effects: Investigating its use in combination with other antiviral or anti-inflammatory agents to enhance therapeutic outcomes in complex disease models. []

Camostat Mesylate

  • Compound Description: Camostat mesylate is a serine protease inhibitor. Like nafamostat, it has been investigated for its potential to inhibit TMPRSS2, an enzyme involved in SARS-CoV-2 cell entry [, ].
  • Relevance: Camostat mesylate shares a similar acyl substructure with nafamostat, but nafamostat has been reported to have greater antiviral activity against SARS-CoV-2 []. This difference in activity is attributed to nafamostat's ability to form a covalent bond with Ser441 in TMPRSS2, a feature not observed with camostat mesylate [].

Gabexate Mesylate

  • Compound Description: Gabexate mesylate is another serine protease inhibitor that has been investigated for its potential in preventing post-ERCP pancreatitis [, , ].

Leupeptin

  • Compound Description: Leupeptin is a protease inhibitor that inhibits serine and cysteine proteases such as trypsin, plasmin, papain, cathepsin B, and kallikrein [].
  • Relevance: Nafamostat demonstrated more potent inhibitory effects on various enzymes, including trypsin, plasmin, and thrombin, compared to leupeptin []. Notably, leupeptin did not inhibit thrombin, whereas nafamostat did [].

Aprotinin

  • Compound Description: Aprotinin is a serine protease inhibitor that is used to reduce blood loss during surgery. It has been compared with nafamostat in terms of their effects on blood loss during liver surgery [].
  • Relevance: Unlike aprotinin, nafamostat inhibited complement-mediated hemolysis in both diluted and undiluted serum []. Nafamostat and gabexate mesylate, unlike aprotinin, demonstrated similar inhibitory effects on both free trypsin and trypsin bound to α2-macroglobulin [].

Urinastatin

  • Compound Description: Urinastatin is a serine protease inhibitor that is primarily used for the treatment of acute pancreatitis and hemorrhagic shock [, ].
  • Relevance: Nafamostat exhibited greater potency than urinastatin in inhibiting trypsin and chymotrypsin []. Unlike nafamostat, urinastatin did not demonstrate any inhibitory effects on complement-mediated hemolysis in diluted serum [].

Pentamidine

  • Compound Description: Pentamidine is an antimicrobial agent, structurally similar to nafamostat, that functions as a potent inhibitor of diamine oxidase (DAO) [].
  • Relevance: The structural similarity between nafamostat and pentamidine led to investigations into nafamostat's potential as a DAO inhibitor []. Inhibition of DAO, an enzyme responsible for histamine degradation, could potentially contribute to the anaphylactic reactions observed with nafamostat administration [].

Diminazene

  • Compound Description: Diminazene, an anti-infective drug, shares structural features with nafamostat and is a known potent inhibitor of DAO [].
  • Relevance: The structural similarities between nafamostat, pentamidine and diminazene led researchers to investigate if nafamostat acts as a human DAO inhibitor []. Nafamostat was identified as a potent, reversible inhibitor of human DAO [], suggesting that this activity may contribute to anaphylactic reactions observed during nafamostat treatment [].

Heparin

  • Compound Description: Heparin is an anticoagulant commonly used in medical settings, including during hemodialysis and extracorporeal membrane oxygenation (ECMO) [, , , , ].
  • Relevance: Nafamostat mesylate is often considered an alternative anticoagulant to heparin, particularly in situations where heparin use is contraindicated or associated with complications [, , , , ]. Studies have compared the efficacy and safety of nafamostat mesylate and heparin in various clinical contexts, including leukocytapheresis for ulcerative colitis, continuous renal replacement therapy, and ECMO [, , , ].

Imipenem

  • Compound Description: Imipenem is an antibiotic. It was investigated in combination with nafamostat for its potential to improve the survival rate in a rat model of trypsin-taurocholate-induced acute pancreatitis [].
  • Relevance: The combination of nafamostat and imipenem significantly improved the 2-week survival rate in rats with acute pancreatitis compared to nafamostat or imipenem alone []. This suggests that addressing both the inflammatory response and bacterial infection is crucial for improving outcomes in severe acute pancreatitis.

[2]- [] Please see the paper title corresponding to the number in the provided list of papers.

Source and Classification

Nafamostat is derived from the chemical compound known as nafamostat mesylate. It belongs to the class of low-molecular-weight compounds and is categorized under serine protease inhibitors. The compound is primarily sourced from chemical synthesis processes that ensure its purity and efficacy for clinical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of nafamostat mesylate involves several steps, typically beginning with the preparation of key intermediates followed by coupling reactions. One notable method includes using an acylation reaction where specific reagents are employed to form the desired active structure. The patent literature describes various synthetic routes that focus on optimizing yield and minimizing impurities .

A recent study highlighted a method utilizing s-trichlorotriazine as a reagent, which allows for efficient synthesis while maintaining structural integrity . The synthesis process is characterized by careful control of reaction conditions including temperature, pH, and reaction time to ensure high-quality product formation.

Molecular Structure Analysis

Structure and Data

Nafamostat has a complex molecular structure characterized by a specific arrangement of functional groups that confer its biological activity. The molecular formula for nafamostat is C19H22N4O5SC_{19}H_{22}N_{4}O_{5}S with a molecular weight of approximately 394.46 g/mol. Its structural features include:

  • Amide bonds: Contributing to its protease inhibitory activity.
  • Aromatic rings: Enhancing its binding affinity to target enzymes.
  • Sulfonate group: Improving solubility and bioavailability.

The three-dimensional conformation plays a crucial role in its interaction with target proteins, particularly in forming covalent bonds with serine residues in proteases .

Chemical Reactions Analysis

Reactions and Technical Details

Nafamostat undergoes various chemical reactions primarily involving acylation and hydrolysis. The acylation process is essential for its activation as a protease inhibitor. Additionally, studies have shown that nafamostat can form covalent bonds with serine residues in target proteins, which is critical for its mechanism of action against SARS-CoV-2 .

Impurity analysis using high-performance liquid chromatography coupled with ion trap time-of-flight mass spectrometry has been employed to identify and quantify potential degradation products during storage or synthesis, ensuring the quality of nafamostat formulations .

Mechanism of Action

Process and Data

Nafamostat exerts its pharmacological effects primarily through the inhibition of transmembrane serine protease 2. This inhibition prevents the cleavage of viral spike proteins, thereby blocking the entry of SARS-CoV-2 into host cells. The binding affinity between nafamostat and transmembrane serine protease 2 has been shown to be significantly higher than that of other inhibitors like camostat, attributed to unique interactions involving specific amino acid residues within the enzyme .

The formation of a covalent bond between nafamostat and Ser441 in transmembrane serine protease 2 enhances its inhibitory potency, making it an effective candidate for therapeutic intervention against COVID-19 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.
  • Melting Point: Approximately 130–132 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Optimal activity observed at physiological pH (around 7.4).

Relevant pharmacokinetic data indicate that following intravenous administration in rats, nafamostat exhibits a half-life of approximately 1.39 hours . Oral bioavailability studies have shown limited absorption, highlighting the need for careful formulation strategies in clinical applications.

Applications

Scientific Uses

Nafamostat has been extensively studied for several applications:

  • Antiviral Therapy: Particularly against SARS-CoV-2, showing promise in inhibiting viral entry into cells.
  • Pancreatitis Treatment: Used in managing acute pancreatitis by reducing proteolytic damage.
  • Research Tool: Employed in various studies investigating protease functions and their roles in disease mechanisms.

Recent research continues to explore nafamostat's potential in treating gastrointestinal diseases due to its anti-inflammatory properties, indicating its versatility as a therapeutic agent beyond its initial indications .

Introduction to Nafamostat: Chemical and Historical Context

Nafamostat mesylate (chemical name: 6-[amino(imino)methyl]-2-naphthyl 4-{[amino(imino)methyl]amino}benzoate dimesylate) is a low-molecular-weight synthetic serine protease inhibitor with broad-spectrum activity. Characterized by its rapid onset of action and short plasma half-life (~8 minutes), it exhibits unique pharmacokinetic properties suited for regional anticoagulation and acute inflammatory conditions [3] [10]. Its chemical design leverages dual guanidinyl groups strategically positioned to mimic natural protease substrates, enabling high-affinity binding to catalytic sites [6]. Originally developed in Japan in the 1980s, nafamostat has evolved from a niche anticoagulant to a drug of interest for viral infections, pancreatitis, and neuroprotection [5] [8].

Structural Characterization of Nafamostat: Guanidinobenzoic Acid Derivatives

Nafamostat belongs to the guanidinobenzoate ester class, featuring two critical functional domains:

  • A 6-amidino-2-naphthol moiety serving as the ester component
  • A 4-guanidinobenzoic acid group providing the acyl component [6]

These domains create a bidentate structure that interacts with serine residues in the catalytic pockets of target proteases. The mesylate salt form enhances water solubility (50 mg/ml in H₂O), crucial for intravenous administration [6]. Key chemical properties include:

Table 1: Chemical and Biophysical Properties of Nafamostat Mesylate

PropertyValue
Molecular FormulaC₁₉H₁₇N₅O₂·2CH₃SO₃H
Molecular Weight539.6 g/mol
CAS Registry82956-11-4
Solubility>50 mg/ml in DMSO or water
Primary MechanismReversible serine protease inhibition
Key Functional GroupsGuanidinyl, amidino, ester linkage

Nafamostat’s inhibitory activity spans trypsin (Kᵢ = 15 nM), tryptase (Kᵢ = 95.3 pM), thrombin, kallikrein, and complement system proteases [6] [8]. The guanidinyl groups form salt bridges with aspartate residues in protease active sites, while the naphthyl group enables hydrophobic stacking interactions. This dual binding confers exceptional potency – 10-100 times greater than earlier protease inhibitors like gabexate [8].

Historical Development and Regulatory Approval Trajectory

Nafamostat’s development reflects iterative repurposing driven by its pleiotropic mechanisms:

  • 1986: First approved in Japan for acute pancreatitis and disseminated intravascular coagulation (DIC) under the brand name Futhan [3] [8].
  • 1989: Received approval for hemorrhage control and pancreatitis management, establishing its foundational indications [1].
  • 2010: Granted Orphan Drug designation by the European Union for cystic fibrosis treatment, though not commercially pursued [8].
  • 2016: Phase 1 trials initiated in China for chronic and traumatic pancreatitis [1].
  • 2020–2024: Emerged as a COVID-19 therapeutic candidate due to TMPRSS2 inhibition, with >15 global trials (e.g., NCT04352400, jRCTs031200026) [3] [4] [8].

Table 2: Key Regulatory Milestones for Nafamostat

YearRegionIndicationStatus
1986JapanAcute pancreatitis, DICMarket approval
1989JapanHemorrhage controlLabel expansion
2010European UnionCystic fibrosisOrphan designation
2016ChinaChronic pancreatitisPhase 1 trial
2020GlobalCOVID-19 (antiviral/anticoagulant)Phase 2/3 trials

Notably, its approval trajectory remains concentrated in Asia, with no FDA approval to date. Clinical trials for COVID-19 yielded mixed results: A UK Phase Ib/IIa trial (n=42) showed no antiviral or anti-inflammatory benefits in hospitalized patients [4], while Asian trials emphasized early intervention potential [3].

Global Usage Patterns and Regional Therapeutic Adoption

Nafamostat’s adoption exhibits stark regional disparities, heavily influenced by regulatory history and cost considerations:

Asia-Dominant Applications

  • Japan/Korea:
  • Hemodialysis anticoagulation: First-line regional anticoagulant for high-bleeding-risk patients. A 2022 study (n=651 sessions) demonstrated superior clot prevention versus citrate (0.84% vs. 5.19% clotting events; p=0.001) [2].
  • Pancreatitis: Standard treatment for acute cases; reduces post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis from 13.0% to 4.0–5.1% [8].
  • Extracorporeal membrane oxygenation (ECMO): Emerging as a regional anticoagulant. Research shows differential anticoagulation with higher activated partial thromboplastin time (aPTT) in ECMO circuits versus patients (79.25 sec vs. 73.57 sec; p=0.010), indicating localized efficacy [10].
  • China: Government insurance coverage since 2020 reduced costs, accelerating use in dialysis and experimental COVID-19 therapy [2].

Barriers in Western Markets

  • Limited regulatory approval: No FDA or EMA approvals beyond orphan status.
  • Clinical trial heterogeneity: Inconsistent outcomes in COVID-19 trials (e.g., UK trials showed no benefit, while Korean studies emphasized dosing optimization) [4] [8].
  • Pharmacoeconomics: High out-of-pocket costs for citrate in Asian markets made nafamostat economically preferable, whereas Western reimbursement systems favor heparin derivatives [2] [8].

Table 3: Global Therapeutic Applications of Nafamostat

RegionPrimary ApplicationsEmerging/R&D Uses
JapanHemodialysis anticoagulation, Pancreatitis, DICCOVID-19, Neuroprotection
KoreaECMO anticoagulation, Post-ERCP prophylaxisCOVID-19 (combination therapy)
ChinaDialysis, Chronic pancreatitis trialsCOVID-19, Traumatic pancreatitis
EU/USLimited to research settingsCystic fibrosis (orphan status), COVID-19

Nafamostat’s role in oncology and neuroprotection remains preclinical in all regions. Studies indicate modulation of BDNF/TrkB signaling and KRAS pathways, suggesting potential for pancreatic adenocarcinoma and neurovascular ischemia [5] [8]. However, clinical validation is pending.

Concluding Remarks

Nafamostat exemplifies targeted molecular design – its guanidinobenzoate core enables unmatched serine protease affinity. While entrenched in Asian medical practice for dialysis and pancreatitis, its global expansion hinges on resolving dosing ambiguities and demonstrating cost-efficacy in controlled trials. The compound’s mechanistic versatility continues to fuel interest in novel applications from viral oncology to neuroprotection, underscoring its enduring scientific relevance.

Properties

CAS Number

81525-10-2

Product Name

Nafamostat

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24)

InChI Key

MQQNFDZXWVTQEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Synonyms

6'-amidino-2-naphthyl 4-guanidinobenzoate
FUT 175
FUT-175
nafamostat
nafamostat dihydrochloride
nafamostat mesilate
nafamostat mesylate
nafamstat mesilate

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.